N-{2-[(4-bromophenyl)carbonyl]-1-benzofuran-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzofuran core, a bromobenzoyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzoyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenoxyacetamide Moiety: This can be done through a nucleophilic substitution reaction where the phenoxy group is introduced using phenol derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-(MESITYLOXY)ACETAMIDE
- N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-CHLOROACETAMIDE
Uniqueness
N-[2-(4-BROMOBENZOYL)-1-BENZOFURAN-3-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H22BrNO4 |
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Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C26H22BrNO4/c1-16(2)17-9-13-20(14-10-17)31-15-23(29)28-24-21-5-3-4-6-22(21)32-26(24)25(30)18-7-11-19(27)12-8-18/h3-14,16H,15H2,1-2H3,(H,28,29) |
InChI Key |
JNWBXFLBMYQHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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